Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzoyl chloride with cyclopropylamine to form the intermediate compound, which is then reacted with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide
- 2-Amino-4-(trifluoromethyl)-5-(carbethoxy)thiazole
Uniqueness
ETHYL 2-{CYCLOPROPYL[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the cyclopropyl group and the trifluoromethyl group, which enhance its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H17F3N2O3S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[cyclopropyl-[4-(trifluoromethyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17F3N2O3S/c1-3-26-16(25)14-10(2)22-17(27-14)23(13-8-9-13)15(24)11-4-6-12(7-5-11)18(19,20)21/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
PNIBGZNCVMWWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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